N'-[(4-bromophenyl)carbonyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
N’-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of multiple functional groups, including a bromobenzoyl group, a chloromethylphenyl group, and a pyrrolidinecarbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride.
Formation of the chloromethylphenyl intermediate: This step involves the reaction of 3-chloro-4-methylaniline with an appropriate acylating agent to form 3-chloro-4-methylphenyl acyl derivative.
Coupling reaction: The bromobenzoyl chloride and the chloromethylphenyl acyl derivative are then coupled in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of N’-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzoyl)-1-(3-bromo-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
- N’-(4-fluorobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
- N’-(4-methylbenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Uniqueness
N’-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(4-bromobenzoyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3/c1-11-2-7-15(9-16(11)21)24-10-13(8-17(24)25)19(27)23-22-18(26)12-3-5-14(20)6-4-12/h2-7,9,13H,8,10H2,1H3,(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFOASKZWWJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NNC(=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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